Tris(2,5-dimethoxyphenyl)phosphane
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Overview
Description
Tris(2,5-dimethoxyphenyl)phosphane is a tertiary phosphine compound characterized by the presence of three 2,5-dimethoxyphenyl groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,5-dimethoxyphenyl)phosphane typically involves the reaction of 2,5-dimethoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C8H9MgBr+PCl3→(C8H9O2)3P+3MgBrCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tris(2,5-dimethoxyphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: The major product is Tris(2,5-dimethoxyphenyl)phosphine oxide.
Substitution: Depending on the substituent, various phosphine derivatives can be formed.
Scientific Research Applications
Tris(2,5-dimethoxyphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which Tris(2,5-dimethoxyphenyl)phosphane exerts its effects is primarily through its role as a ligand. The phosphorus atom can coordinate with transition metals, forming complexes that facilitate various catalytic reactions. The electron-donating properties of the 2,5-dimethoxyphenyl groups enhance the nucleophilicity of the phosphorus atom, making it an effective catalyst.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(2-methoxyphenyl)phosphine
- Tris(2,6-dimethoxyphenyl)phosphine
Uniqueness
Tris(2,5-dimethoxyphenyl)phosphane is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to other similar compounds.
Properties
CAS No. |
85417-61-4 |
---|---|
Molecular Formula |
C24H27O6P |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
tris(2,5-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O6P/c1-25-16-7-10-19(28-4)22(13-16)31(23-14-17(26-2)8-11-20(23)29-5)24-15-18(27-3)9-12-21(24)30-6/h7-15H,1-6H3 |
InChI Key |
VMFMHGFERNHYIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)P(C2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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